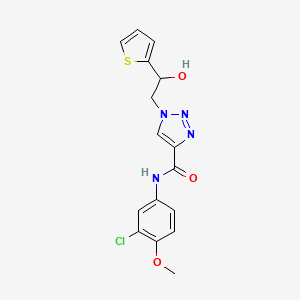
N-(3-chloro-4-methoxyphenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxyphenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties as well as its mechanism of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate the triazole moiety with various functional groups. The detailed synthesis pathway can be found in various studies that explore similar triazole derivatives .
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against several cancer cell lines.
Case Study:
A study reported that related triazole compounds showed IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism was attributed to the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.1 | MCF-7 |
| Compound B | 2.6 | HCT-116 |
| Compound C | 1.4 | HepG2 |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored thoroughly. Some studies indicate that triazole derivatives exhibit notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings:
In a comparative analysis, certain triazole derivatives demonstrated effective inhibition against these bacteria with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
| Pathogen | MIC (μg/mL) | Compound Tested |
|---|---|---|
| E. coli | 15 | Triazole Derivative X |
| S. aureus | 10 | Triazole Derivative Y |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Thymidylate Synthase Inhibition : The triazole moiety plays a critical role in inhibiting thymidylate synthase, leading to reduced DNA synthesis and subsequent apoptosis in cancer cells .
- Antimicrobial Mechanism : The presence of the thiophene and methoxy groups enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-24-14-5-4-10(7-11(14)17)18-16(23)12-8-21(20-19-12)9-13(22)15-3-2-6-25-15/h2-8,13,22H,9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCNDTLNZWEXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














